molecular formula C15H12O5 B1595876 4-Hydroxy-2,3-dimethoxyxanthone CAS No. 10527-38-5

4-Hydroxy-2,3-dimethoxyxanthone

Cat. No.: B1595876
CAS No.: 10527-38-5
M. Wt: 272.25 g/mol
InChI Key: HWDHDJJDOUMUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Xanthone (B1684191) Class of Compounds in Chemical and Biological Research

Xanthones, characterized by a tricyclic dibenzo-γ-pyrone nucleus, are a significant class of polyphenolic compounds widely distributed in nature. mdpi.com Their chemical structure, 9H-xanthen-9-one, consists of two benzene (B151609) rings fused to a central γ-pyrone ring. mdpi.commdpi.com This basic scaffold allows for a wide array of substitutions, leading to a vast number of derivatives with diverse chemical properties. mdpi.com Xanthones are predominantly found in higher plants, particularly in families such as Clusiaceae, Gentianaceae, and Polygalaceae, as well as in some fungi and lichens. mdpi.commdpi.com

The scientific interest in xanthones stems from their broad spectrum of biological activities. Research has demonstrated their potential as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents. nih.govnumberanalytics.com The biological efficacy of xanthones is often attributed to the substitution patterns on their core structure, with hydroxyl, methoxy (B1213986), and prenyl groups playing crucial roles in their activity. nih.gov For instance, the presence and position of hydroxyl groups can significantly influence their antioxidant capacity by facilitating the scavenging of free radicals. biosynth.com The structural diversity and potent biological activities have established xanthones as important lead compounds in drug discovery and development. nih.govnumberanalytics.com

Historical Context of 4-Hydroxy-2,3-dimethoxyxanthone in Natural Product Discovery

The specific compound, this compound, has been identified in various plant species. It has been isolated from the stems and twigs of Hypericum oblongifolium. biocrick.com Additionally, it was found in the ethanol (B145695) extract of the branches of Kielmeyera variabilis, alongside other known xanthones. biocrick.com Another related compound, 4,6-dihydroxy-2,3-dimethoxyxanthone, was first documented in 2007 from Hypericum chinense. np-mrd.org The discovery of these compounds is often the result of bioactivity-guided fractionation, a process where plant extracts are systematically separated and tested to isolate active constituents. biocrick.com

Research Trajectories and Current State of Knowledge on this compound

Current research on this compound is primarily focused on its isolation from natural sources and the characterization of its biological properties. Studies have indicated its potential as an antioxidant, attributed to its ability to act as a free radical scavenger and neutralize reactive oxygen species (ROS). biosynth.com This antioxidant activity is a key area of investigation, as it underpins many of its potential therapeutic applications.

Furthermore, there is growing interest in its potential anti-inflammatory, anticancer, and neuroprotective effects. biosynth.com Research in these areas is often in the preclinical stages, involving in vitro studies to understand its mechanisms of action at a cellular and molecular level. biosynth.com The compound's activity against methicillin-resistant Staphylococcus aureus (MRSA) strains has also been noted, although it was found to have moderate to low activity compared to other isolated compounds in one study. biocrick.com

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 10527-38-5
Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
Melting Point 196.78 °C
Boiling Point 395.39 °C

Data sourced from multiple chemical suppliers and databases. biosynth.combiocrick.comchemicalbook.com

Rationale for Continued Academic Inquiry into this compound

The diverse biological activities suggested by preliminary studies provide a strong rationale for continued academic investigation into this compound. Its antioxidant properties alone warrant further exploration, as oxidative stress is implicated in numerous chronic diseases. biosynth.com Understanding the precise mechanisms through which it exerts its antioxidant effects could lead to the development of novel therapeutic strategies.

Moreover, its potential anti-inflammatory and anticancer activities, though not as potent as some other xanthones, suggest that it could serve as a valuable chemical scaffold for the synthesis of more active derivatives. biosynth.combiocrick.com Further research is needed to fully elucidate its structure-activity relationships, which could guide the design of new compounds with enhanced therapeutic efficacy. The continued study of this and other xanthones contributes to the broader understanding of natural product chemistry and its application in medicine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-2,3-dimethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-18-11-7-9-12(16)8-5-3-4-6-10(8)20-14(9)13(17)15(11)19-2/h3-7,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDHDJJDOUMUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3O2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327502
Record name NSC661742
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10527-38-5
Record name NSC661742
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation Methodologies for 4 Hydroxy 2,3 Dimethoxyxanthone

Identification of Plant Species and Genera Containing 4-Hydroxy-2,3-Dimethoxyxanthone

This xanthone (B1684191) has been isolated from several distinct plant species, highlighting its distribution across different genera and families.

Hypericum oblongifolium, a shrub distributed in the Himalaya Hills and China, is a known source of this compound. researchgate.netthieme-connect.com The compound has been isolated from the twigs (stems) of this plant. researchgate.netnih.gov Phytochemical investigations of H. oblongifolium have revealed a rich diversity of compounds, including xanthones, flavonoids, and triterpenes. thieme-connect.comresearchgate.netresearchgate.net Specifically, a study on the anti-inflammatory constituents of the twigs led to the isolation of this compound alongside other known and new xanthone derivatives. researchgate.netnih.govbiocrick.com The genus Hypericum is well-recognized for producing a wide array of bioactive secondary metabolites. d-nb.infomdpi.comnih.gov

Kielmeyera variabilis, a tree native to Brazil, also contains this compound. researchgate.net This species, belonging to the Calophyllaceae family, is traditionally used in Brazilian folk medicine. scielo.br Phytochemical studies on the trunk wood of Kielmeyera speciosa, a related species, have also reported the isolation of this compound. researchgate.net The genus Kielmeyera is noted for its production of various phenolic compounds, including a range of xanthones. researchgate.netscielo.brscielo.br

The presence of xanthones has been noted in Orophea corymbosa, a species belonging to the Annonaceae family. nih.govwikipedia.org While the direct isolation of this compound from this specific species is not explicitly detailed in the provided results, the genus Orophea is a documented source of xanthones. nih.gov

Beyond the aforementioned species, this compound has been identified in other natural contexts. For instance, it has been isolated from Kielmeyera rupestris. researchgate.net The broad distribution of xanthones in nature suggests that this compound may be present in other, yet uninvestigated, plant species. researchgate.net

Advanced Extraction Techniques for this compound from Biological Matrices

The isolation of this compound from plant materials involves various extraction techniques. Modern methods are often favored for their efficiency and ability to preserve the integrity of the extracted compounds. nih.govnih.gov

Initial extraction from dried and powdered plant material, such as the twigs of H. oblongifolium or the stems of K. variabilis, is typically performed using organic solvents. researchgate.netscielo.br Common solvents for this purpose include methanol (B129727), ethanol (B145695), and dichloromethane. researchgate.netscielo.bryoutube.com The choice of solvent is crucial as it determines the types of compounds that will be extracted. nih.gov

Advanced extraction methods that can be applied to enhance the yield and purity of xanthones include:

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process. researchgate.net

Ultrasonic-Assisted Extraction (UAE): This method employs ultrasonic waves to disrupt the plant cell walls, facilitating the release of intracellular compounds.

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, often carbon dioxide, as the extraction solvent, which offers advantages in terms of selectivity and environmental friendliness.

Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures to increase extraction efficiency. nih.gov

Following the initial extraction, the crude extract is typically subjected to a series of purification steps to isolate the target compound.

Chromatographic and Spectroscopic Isolation Strategies for this compound

The purification and structural elucidation of this compound rely on a combination of chromatographic and spectroscopic techniques.

Chromatographic Techniques:

After obtaining the crude extract, it is often partitioned with solvents of varying polarities, such as n-hexane and ethyl acetate (B1210297), to separate compounds based on their solubility. researchgate.net The resulting fractions are then subjected to various chromatographic methods for further purification.

Column Chromatography: This is a fundamental technique used for the separation of compounds from a mixture. The stationary phase is typically silica (B1680970) gel or Sephadex, and the mobile phase consists of a solvent system of increasing polarity. researchgate.net

Flash Chromatography: A modification of column chromatography that uses pressure to speed up the separation process. thieme-connect.com

High-Performance Liquid Chromatography (HPLC): A highly efficient separation technique that can be used for both analytical and preparative purposes. sc.edu

High-Speed Countercurrent Chromatography (HSCCC): A liquid-liquid partition chromatography technique that is effective for the separation and purification of natural products, including xanthones. researchgate.net

Spectroscopic Techniques:

Once a pure compound is isolated, its chemical structure is determined using a variety of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. researchgate.netnih.gov Two-dimensional NMR techniques like HMQC and HMBC provide further information about the connectivity of atoms. researchgate.netnih.gov

Mass Spectrometry (MS): Techniques such as Electron Ionization Mass Spectrometry (EI-MS) and High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) are used to determine the molecular weight and elemental composition of the compound. researchgate.netnih.gov

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to study the electronic transitions within the molecule and can aid in the identification of the xanthone chromophore.

The combination of these chromatographic and spectroscopic methods allows for the unambiguous identification and structural elucidation of this compound from its natural sources.

Data Tables

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant PartReference(s)
Hypericum oblongifolium Wall.HypericaceaeTwigs (Stems) researchgate.netthieme-connect.comnih.gov
Kielmeyera variabilis Mart. & Zucc.CalophyllaceaeStems researchgate.netscielo.br
Kielmeyera speciosa St. Hil.GuttiferaeTrunk Wood researchgate.net
Kielmeyera rupestris A.P. DuarteCalophyllaceaeNot Specified researchgate.net
Orophea corymbosa (Blume) Zoll.AnnonaceaeNot Specified nih.gov

Liquid-Solid and Liquid-Liquid Extraction Methodologies

The initial step in isolating this compound from plant material, specifically the twigs of Hypericum oblongifolium, involves extraction with an organic solvent. The dried and powdered plant material is typically subjected to extraction with methanol. This process is designed to draw out a wide range of compounds from the plant matrix into the solvent, creating a crude extract.

Following the initial liquid-solid extraction, a liquid-liquid extraction (also known as solvent partitioning) is employed to separate compounds based on their differing solubilities in two immiscible liquid phases. The methanolic extract is often suspended in water and then partitioned successively with different organic solvents of increasing polarity. In the case of xanthone isolation, this fractionation typically involves solvents such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.

Research has shown that this compound, along with other xanthones, tends to concentrate in the ethyl acetate fraction. spectrabase.com This is due to its polarity, which is suitable for extraction into this solvent. The process effectively separates the target compound from more polar and non-polar impurities present in the crude extract.

Table 1: Liquid-Liquid Extraction Solvents for Xanthone Isolation

Solvent SystemPurpose
n-HexaneRemoval of non-polar compounds like fats and waxes.
ChloroformExtraction of compounds with intermediate polarity.
Ethyl AcetatePrimary extraction of xanthones like this compound. spectrabase.com
n-ButanolExtraction of more polar compounds.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is an essential analytical tool used throughout the isolation process to monitor the separation of compounds. nih.gov It allows for the rapid assessment of the composition of different fractions and helps in the selection of appropriate solvent systems for further purification by column chromatography.

For the analysis of xanthones, pre-coated silica gel TLC plates are commonly used as the stationary phase. A suitable mobile phase, which is a solvent or a mixture of solvents, is chosen to achieve good separation of the compounds of interest. The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase.

The separated compounds are visualized on the TLC plate, often under UV light, as distinct spots. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying and comparing compounds. While a specific Rf value for this compound is not consistently reported across all studies due to variations in experimental conditions, the technique is crucial for guiding the purification process. Researchers often use a combination of solvents to optimize the separation of xanthones. For instance, a mixture of chloroform and methanol in varying ratios is frequently employed.

Column Chromatography Techniques

Column chromatography is the cornerstone of preparative purification for isolating individual compounds from a complex mixture. brieflands.com Following the initial extraction and fractionation, the ethyl acetate fraction, which is enriched with this compound, is subjected to one or more rounds of column chromatography.

Silica gel is the most commonly used stationary phase for the separation of xanthones. The column is packed with silica gel, and the concentrated extract is loaded onto the top. A carefully selected mobile phase, or eluent, is then passed through the column. The choice of eluent is critical and is often guided by prior TLC analysis.

A gradient elution technique is frequently employed, where the polarity of the mobile phase is gradually increased over time. This is typically achieved by starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent such as ethyl acetate and then methanol. This gradient allows for the sequential elution of compounds based on their polarity.

Fractions are collected as the solvent passes through the column and are analyzed by TLC. Those fractions containing the pure compound of interest, as determined by their TLC profiles, are then combined. This process may be repeated with different solvent systems to achieve a high degree of purity for the isolated this compound. For example, a common solvent system for the column chromatography of xanthones involves a gradient of n-hexane and ethyl acetate.

Table 2: Typical Column Chromatography Parameters for Xanthone Isolation

ParameterDescription
Stationary Phase Silica Gel
Mobile Phase Gradient of n-Hexane and Ethyl Acetate, often followed by the addition of Methanol.
Detection Method Thin-Layer Chromatography (TLC) analysis of collected fractions.

Through the meticulous application of these extraction and chromatographic techniques, this compound can be successfully isolated from its natural source, enabling further scientific investigation into its chemical and biological properties. nih.govbiosynth.com

Biosynthetic Pathways and Enzymatic Mechanisms of Xanthones, Including 4 Hydroxy 2,3 Dimethoxyxanthone

Elucidation of Shikimate and Acetate (B1210297) Pathway Contributions to Xanthone (B1684191) Biosynthesis

The carbon skeleton of xanthones in higher plants is of a mixed biosynthetic origin, derived from precursors supplied by two primary metabolic routes: the shikimate pathway and the acetate-malonate pathway. nih.govuniroma1.it The shikimate pathway, which operates in the plastids, converts simple carbohydrate precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into aromatic amino acids, most notably L-phenylalanine. mdpi.comfrontiersin.org The B-ring and the carbon atom at position 9 of the xanthone core originate from a shikimate-derived precursor. mdpi.com

Concurrently, the acetate-malonate pathway provides the building blocks for the A-ring of the xanthone. nih.gov This pathway utilizes acetyl-CoA, which is carboxylated to malonyl-CoA. Three molecules of malonyl-CoA are condensed with a starter molecule derived from the shikimate pathway. nih.gov This convergence of intermediates from two distinct pathways is a hallmark of the biosynthesis of many plant polyphenolic compounds. In fungi and lichens, the entire xanthone core is typically derived from the polyketide (acetate) pathway. nih.gov

The general scheme involves the formation of an aromatic carboxylic acid from the shikimate pathway, which is then activated to its coenzyme A (CoA) thioester. This activated molecule serves as the starter unit for a polyketide synthase-mediated condensation with three units of malonyl-CoA to form the A-ring.

Pathway Contribution to Xanthone Core Key Precursors Cellular Location
Shikimate PathwayB-ring and C9Phosphoenolpyruvate, Erythrose-4-phosphate, L-PhenylalaninePlastids
Acetate-Malonate PathwayA-ringAcetyl-CoA, Malonyl-CoAEndoplasmic Reticulum, Cytosol

Characterization of Benzophenone (B1666685) Intermediates in Xanthone Formation

The condensation of precursors from the shikimate and acetate pathways does not directly yield the tricyclic xanthone structure. Instead, it leads to the formation of a key open-chain intermediate: a substituted benzophenone. nih.govnih.gov The central intermediate for the majority of plant-derived xanthones is 2,3′,4,6-tetrahydroxybenzophenone. nih.govnih.gov

Intermediate Precursors Enzyme Plant Family Example
2,4,6-TrihydroxybenzophenoneBenzoyl-CoA + 3x Malonyl-CoABenzophenone Synthase (BPS)Hypericaceae
2,3′,4,6-Tetrahydroxybenzophenone2,4,6-TrihydroxybenzophenoneBenzophenone 3'-hydroxylase (B3'H)Hypericaceae

Analysis of Phenylalanine-Dependent and Phenylalanine-Independent Biosynthetic Routes

Research has revealed that plants can utilize at least two different routes to supply the benzoyl-CoA starter unit for benzophenone synthesis: a phenylalanine-dependent pathway and a phenylalanine-independent pathway. nih.govfrontiersin.org

In the phenylalanine-dependent pathway , which is prominent in the Hypericaceae family, the amino acid L-phenylalanine is first converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov A series of subsequent reactions, including chain shortening, leads to the formation of benzoyl-CoA. nih.gov

In the phenylalanine-independent pathway , observed in families like Gentianaceae, the shikimate pathway proceeds to chorismate, which is then converted to 3-hydroxybenzoic acid without passing through L-phenylalanine. frontiersin.org This 3-hydroxybenzoic acid is then activated to its CoA ester, which serves as the starter molecule for benzophenone synthase. nih.gov

Both pathways ultimately converge on the formation of the critical 2,3′,4,6-tetrahydroxybenzophenone intermediate, highlighting the evolutionary flexibility of plant metabolic networks. nih.gov

Investigation of Regioselective Oxidative Intramolecular Coupling in Xanthone Ring Closure

The final step in the formation of the characteristic tricyclic xanthone scaffold is an intramolecular oxidative C-O phenol (B47542) coupling reaction of the 2,3′,4,6-tetrahydroxybenzophenone intermediate. researchgate.netresearchgate.net This cyclization is a regioselective process, meaning it can occur in a specific orientation, leading to different core xanthone structures.

This critical ring-closure is catalyzed by specific cytochrome P450 enzymes. researchgate.netnih.gov Depending on the enzyme's regioselectivity, the oxidative coupling can occur either ortho or para to the 3'-hydroxyl group of the benzophenone:

Ortho-coupling results in the formation of 1,3,5-trihydroxyxanthone (1,3,5-THX) .

Para-coupling leads to the formation of 1,3,7-trihydroxyxanthone (1,3,7-THX) .

These two trihydroxyxanthones represent major branch points in xanthone biosynthesis, serving as the direct precursors for a vast array of more complex xanthones through subsequent tailoring reactions like hydroxylation, methylation, prenylation, and glycosylation. frontiersin.orgnih.gov The enzymes responsible, initially termed trihydroxyxanthone synthases, have been identified as bifunctional cytochrome P450s belonging to the CYP81AA family, which catalyze both the 3'-hydroxylation of the benzophenone and the subsequent regioselective cyclization. researchgate.net

Enzymological Studies of Xanthone Biosynthesis Relevant to 4-Hydroxy-2,3-Dimethoxyxanthone

The biosynthesis of this compound from a core precursor like 1,3,5-THX or 1,3,7-THX requires a series of specific enzymatic "tailoring" reactions. While the complete enzymatic pathway has not been fully elucidated for this specific compound, studies on related molecules and the enzymes found in plants known to produce it, such as species from the Hypericum and Kielmeyera genera, allow for a proposed sequence of events. The key enzyme classes involved are hydroxylases and O-methyltransferases (OMTs).

A plausible biosynthetic route to this compound would involve the following types of enzymatic steps, acting upon a suitable poly-hydroxylated xanthone precursor:

Hydroxylation: A specific hydroxylase, likely a cytochrome P450 monooxygenase, would introduce a hydroxyl group at the C-4 position of the xanthone ring. While xanthone 6-hydroxylases have been characterized, the specific enzyme responsible for C-4 hydroxylation is yet to be identified. nih.gov

O-Methylation: Following hydroxylation, specific O-methyltransferases (OMTs) would catalyze the transfer of methyl groups from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the hydroxyl groups at positions C-2 and C-3. The order of these methylation events (C-2 then C-3, or vice-versa) would depend on the substrate specificity of the involved OMTs. The presence of various methoxyxanthones in plants like Hypericum perforatum points to the activity of multiple OMTs with differing regioselectivities. nih.govnih.gov

Synthetic Strategies and Design of 4 Hydroxy 2,3 Dimethoxyxanthone and Its Analogs

Classical and Modern Synthetic Approaches to the Xanthone (B1684191) Scaffold

The construction of the xanthone core has traditionally been achieved through several classical methods. Among the most popular is the Grover, Shah, and Shah reaction, which involves the condensation of a salicylic (B10762653) acid derivative with a phenol (B47542). up.pt Other established routes include the cyclodehydration of 2,2'-dihydroxybenzophenones and the electrophilic cycloacylation of 2-aryloxybenzoic acids. up.pt These methods, while foundational, often require harsh reaction conditions.

Modern synthetic approaches have sought to overcome the limitations of classical methods by offering milder conditions, improved yields, and greater functional group tolerance. bohrium.com Transition-metal-catalyzed C-H bond activation has emerged as a significant advancement in xanthone synthesis. bohrium.com Additionally, methods involving benzyne (B1209423) intermediates, palladium-catalyzed reactions, and domino-type reactions have expanded the synthetic chemist's toolbox for accessing diverse xanthone structures. researchgate.net Photocatalytic oxidation using visible light and molecular oxygen also presents a green and efficient method for converting 9H-xanthenes to the corresponding xanthones. mdpi.com

Condensation Reactions Utilizing Salicylic Acid and Phenol Precursors

The condensation of salicylic acid and phenol precursors remains a cornerstone of xanthone synthesis due to the low cost and ready availability of the starting materials. nih.govresearchgate.net This atom-economical transformation, which releases only water as a byproduct, is often promoted by strong acids. nih.govresearchgate.net

A widely used reagent for this purpose is Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid). nih.govtubitak.gov.tr The proposed mechanism involves the formation of an acylium ion from the salicylic acid, which then undergoes a Friedel-Crafts acylation with the phenol partner to form a benzophenone (B1666685) intermediate. researchgate.net Subsequent intramolecular cyclization yields the xanthone scaffold. researchgate.net However, the success of this method is highly dependent on the electronic nature of the phenol substrate, with electron-rich phenols like phloroglucinol (B13840) and resorcinol (B1680541) derivatives being the most effective. nih.govtubitak.gov.tr

The classic Grover, Shah, and Shah method, which employs zinc chloride in phosphoryl chloride, is another established protocol for this condensation. rsc.org This approach has been widely applied, though it also has its limitations. nih.gov

Microwave-Assisted Annulation Techniques for Xanthone Core Construction

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, and its application to xanthone synthesis has proven highly effective. thieme-connect.commdpi.comresearchgate.net This technique offers several advantages over conventional heating, including significantly reduced reaction times, increased yields, and improved reproducibility. researchgate.nettandfonline.com

One notable application is the microwave-assisted cyclization of 2-hydroxy-2'-methoxybenzophenone (B8678483) precursors, which can be accomplished in a matter of minutes with good yields. tandfonline.comtandfonline.comingentaconnect.com For instance, the synthesis of various polymethoxyxanthones has been achieved in as little as 13 minutes under microwave irradiation, a stark contrast to the hours or even days required with conventional heating methods. tandfonline.com

Furthermore, microwave-assisted annulation of tetrahydroxybenzophenones has been optimized to produce dihydroxyxanthones in high yields and purity. sc.edusc.edu This rapid and efficient method highlights the potential of microwave technology to streamline the synthesis of key xanthone intermediates. The use of a recoverable palladium nanocatalyst supported on green biochar under microwave irradiation provides an eco-friendly and rapid one-step synthesis of xanthones from salicylaldehydes and 1,2-dihaloarenes. thieme-connect.com

PrecursorProductReaction Time (Microwave)Yield (Microwave)Reaction Time (Conventional)Yield (Conventional)Reference
2-hydroxy-2'-methoxybenzophenonesPolymethoxyxanthones13 min73-94%4-72 h- tandfonline.com
2,2',4,4'-tetrahydroxy-benzophenone3,6-dihydroxyxanthone30-40 min93%-- sc.edusc.edu
Salicylaldehyde and 1,2-dibromobenzeneXanthone30 minup to 88%12 h15% thieme-connect.com

Multi-Step Synthetic Pathways for 4-Hydroxy-2,3-Dimethoxyxanthone Derivatives

The synthesis of specifically substituted xanthones like this compound often requires multi-step pathways. A common strategy involves the initial formation of a polysubstituted benzophenone intermediate, followed by a cyclization step to form the xanthone core.

For example, a two-step synthesis can be employed, starting with the microwave-assisted annulation of a tetrahydroxybenzophenone to yield a dihydroxyxanthone. sc.edusc.edu This intermediate can then be selectively methylated using a reagent like dimethyl sulfate (B86663) (DMS) in the presence of a base to afford the desired dimethoxyxanthone derivative. sc.edusc.edu The synthesis of this compound has been documented, and the compound itself has been isolated from natural sources. biosynth.combiocrick.com

The development of synthetic routes to various derivatives often involves the strategic introduction of functional groups onto the xanthone scaffold or its precursors. For instance, fourteen different vanillin (B372448) derivatives were synthesized through a Schiff base reaction, demonstrating a method for creating a library of related compounds. researchgate.net

Exploration of Palladium-Catalyzed and Domino-Type Reactions in Xanthone Synthesis

Palladium-catalyzed reactions have become indispensable in modern organic synthesis, and their application to xanthone construction has opened up new avenues for efficiency and molecular diversity. bohrium.com These methods often proceed under milder conditions than classical approaches and exhibit broad functional group compatibility.

Several palladium-catalyzed strategies have been developed for xanthone synthesis. One approach involves the carbonylative synthesis of symmetrical xanthones from functionalized 2-iodophenols in a one-pot manner. bohrium.com Another powerful method is the palladium-catalyzed carbonylation/C-H activation sequence starting from ortho-diazonium salts of diaryl ethers, which can produce a range of xanthones in moderate to excellent yields. bohrium.comresearchgate.net The ring closure of 2-iodo diaryl ethers under a carbon monoxide atmosphere in the presence of a palladium catalyst is also a viable route. bohrium.comresearchgate.net Furthermore, palladium-catalyzed oxidative double C-H functionalization/carbonylation has been reported as a direct method for synthesizing xanthones. nih.gov The use of palladium nanoparticles has also been explored, offering high yields and regioselectivity in the synthesis of xanthones from salicylaldehydes and dibromobenzene derivatives. mdpi.com

Domino reactions, also known as cascade reactions, offer an elegant approach to molecular complexity by forming multiple chemical bonds in a single synthetic operation. nih.gov In the context of xanthone synthesis, domino reactions provide an efficient means to construct the tricyclic scaffold from simple starting materials. researchgate.net For instance, a domino three-component reaction has been developed for the direct synthesis of functionalized azaxanthones, which are nitrogen-containing analogs of xanthones. researchgate.net These processes typically occur under mild conditions and represent a powerful strategy for generating new N-heterocyclic compounds. researchgate.net

Catalytic SystemStarting MaterialsKey TransformationReference
Pd(OAc)2, P(Cy)3, PivONa·H2O2-Iodo diaryl ethersCarbonylation/Ring Closure bohrium.com
Tetrakis(triphenylphosphine)palladium(0)ortho-Diazonium salts of diaryl ethersCarbonylation/C-H Activation researchgate.net
Palladium NanoparticlesSalicylaldehyde, Dibromobenzene derivativesCoupling/Annulation mdpi.com
Pincer palladium complexortho-Iodophenol, Organoboron, Carbon monoxideCarbonylative Suzuki Coupling mdpi.com

Rational Design and Synthesis of Structurally Modified Analogs of this compound

The rational design of analogs of biologically active natural products is a key strategy in medicinal chemistry to explore structure-activity relationships and optimize therapeutic properties. mdpi.com The xanthone scaffold is considered a "privileged structure" due to its ability to bind to multiple biological targets. mdpi.com

The design and synthesis of structurally modified analogs of this compound can be approached through several strategies. One method is "scaffold hopping," where a core structural motif is replaced with a different one that maintains similar spatial arrangements of key functional groups. researchgate.netrsc.org For example, the phenolic moiety of a bioactive compound could be replaced with a 4-hydroxy-1,2,3-triazole scaffold. researchgate.netrsc.org

Another approach is the bioisosteric replacement of functional groups. This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the aim of enhancing a desired biological or physical property without making a significant change in the chemical structure. researchgate.netrsc.org

The synthesis of these rationally designed analogs would follow the multi-step pathways and modern synthetic methodologies described previously, allowing for the introduction of diverse substituents and modifications to the this compound core structure.

Stereochemical Considerations in Xanthone Synthesis and Derivative Generation

While the core xanthone scaffold is planar, the introduction of chiral centers during synthesis or derivatization adds a layer of complexity and opportunity. nih.govnih.gov Nature often produces only one enantiomer of a chiral compound, but chemical synthesis provides access to both, allowing for the investigation of enantioselectivity in biological systems. nih.gov

The synthesis of chiral derivatives of xanthones (CDXs) has gained increasing interest. nih.gov This can be achieved in two main ways: by synthesizing analogs of naturally occurring chiral xanthones or by coupling chiral moieties to a pre-formed xanthone scaffold. nih.gov

Biological Activities and Mechanistic Investigations of 4 Hydroxy 2,3 Dimethoxyxanthone

Antioxidant Mechanisms of Action

The antioxidant properties of 4-Hydroxy-2,3-dimethoxyxanthone are a cornerstone of its biological activity, with research pointing to its role as a free radical scavenger and a mitigator of oxidative stress. biosynth.com

Free Radical Scavenging Capabilities in In Vitro Models

In laboratory settings, this compound has demonstrated the ability to scavenge free radicals. This activity is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. nih.govnih.gov The DPPH assay, which measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, is a common method to evaluate scavenging potential. nih.gov Similarly, the ABTS assay assesses the capacity of a compound to quench the ABTS radical cation. nih.gov The effectiveness of xanthone (B1684191) compounds in these assays is often attributed to their chemical structure, which allows them to neutralize these reactive species.

Neutralization of Reactive Oxygen Species (ROS) and Oxidative Stress Mitigation

Beyond general free radical scavenging, this compound is understood to contribute to the neutralization of reactive oxygen species (ROS). biosynth.com ROS are highly reactive molecules generated during normal metabolic processes that can cause significant damage to cells if not controlled. An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in a variety of chronic diseases. nih.gov The ability of this xanthone derivative to neutralize ROS is a critical aspect of its antioxidant function, thereby helping to mitigate oxidative stress. biosynth.com

Cellular Protection Against Oxidative Damage in Pre-clinical Systems

The antioxidant actions of this compound extend to protecting cellular components from oxidative damage. biosynth.com Oxidative stress can harm vital biomolecules, including lipids, proteins, and DNA, leading to cellular dysfunction. nih.gov By neutralizing ROS, this compound helps to preserve the integrity of these cellular structures. This protective effect is a key factor in its potential to prevent conditions associated with oxidative stress. biosynth.com

Inhibitory Effects on Superoxide (B77818) Anion Generation

Research has also highlighted the ability of certain antioxidants to inhibit the generation of the superoxide anion (O₂⁻). The superoxide anion is a primary ROS, and its production is a key event in the cascade of oxidative damage. Some compounds can suppress the generation of this radical, which is a different mechanism from scavenging the radical once it has been formed. nih.gov This inhibitory action can occur through various means, including the reduction of enzymes like xanthine (B1682287) oxidase that catalyze its formation. researchgate.net

Anti-inflammatory Pathways and Cellular Modulation

In addition to its antioxidant activities, this compound is of interest for its potential anti-inflammatory effects. biosynth.com

Modulation of Pro-inflammatory Cytokines

Chronic inflammation is a key factor in many diseases, and it is often driven by signaling molecules called pro-inflammatory cytokines. Research into xanthone derivatives has shown that they may modulate the production of these cytokines. nih.gov For instance, some studies have investigated the effects of related xanthone compounds on cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are central to the inflammatory response. nih.govnih.gov It has been reported that IL-6 can promote the production of other cytokines involved in allergic immune responses. nih.gov By influencing these pathways, this compound may contribute to the regulation of inflammation. biosynth.com

Inhibition of NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. nih.gov In its inactive state, the NF-κB dimer is held in the cytoplasm by an inhibitor of NF-κB (IκB). nih.gov Activation of the pathway, often triggered by inflammatory stimuli, leads to the degradation of IκB and the translocation of NF-κB into the nucleus, where it can regulate the expression of hundreds of genes. nih.gov

Research has demonstrated that 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) can inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophages by suppressing the TLR4/NF-κB signaling cascade. nih.gov Treatment with a xanthone-rich fraction containing this compound led to a significant decrease in the phosphorylated forms of p65, a key subunit of the NF-κB complex. nih.gov This suggests that the anti-inflammatory effects of this xanthone are mediated, at least in part, through the inhibition of the NF-κB pathway. nih.gov

Impact on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO). nih.govnih.gov The production of NO by macrophages is a key component of the innate immune response. nih.gov Studies have shown that LPS treatment of the RAW 264.7 macrophage cell line stimulates the production of NO. nih.gov Interestingly, research has indicated that certain natural compounds can modulate this response. For instance, dietary supplementation with quercetin (B1663063) or δ-tocotrienol has been shown to significantly suppress NO production in LPS-stimulated macrophages from both young and senescent mice. nih.gov

In the context of this compound, while direct studies on its effect on NO production are not detailed in the provided results, the inhibitory action of a related compound, 1,7-dihydroxy-3,4-dimethoxyxanthone, on LPS-induced inflammation in macrophages suggests a potential for similar activity. nih.gov The suppression of the TLR4/NF-κB pathway by this related xanthone is significant because this pathway is upstream of inducible nitric oxide synthase (iNOS) expression, the enzyme responsible for producing high levels of NO in activated macrophages. nih.gov

Influence on Histamine (B1213489) and β-Glucuronidase Release from Mast Cells and Neutrophils

Histamine is a key mediator in allergic and inflammatory responses, and its release from mast cells and basophils can be modulated by various factors. nih.gov Similarly, the release of enzymes like β-glucuronidase from neutrophils is a hallmark of neutrophil activation. nih.gov Research has shown that histamine itself can inhibit the activation of human neutrophils, including the release of β-glucuronidase, through H2-receptors, a process linked to increased cyclic AMP levels. nih.gov The effects of histamine and its receptor agonists and antagonists on neutrophils can be complex and are influenced by experimental conditions. nih.gov While the direct impact of this compound on histamine and β-glucuronidase release is not specified in the provided search results, the anti-inflammatory properties of related xanthones suggest a potential for interaction with these inflammatory pathways.

Anticancer Mechanisms and Cellular Effects in Pre-clinical Models

In Vitro Cytotoxic Effects on Cancer Cell Lines

Xanthone derivatives have garnered interest as potential anticancer agents due to their ability to be synthesized and structurally modified, and they have demonstrated activity against various cancer cell lines. pandawainstitute.com The cytotoxic effects of several hydroxylated and methoxylated xanthones have been evaluated against different human cancer cell lines.

For instance, 1,7-dihydroxy-3,4-dimethoxyxanthone has shown antiproliferative activities on a panel of cancer cell lines. nih.gov The cytotoxic effects of various xanthones are often dependent on the number and position of hydroxyl and methoxy (B1213986) groups on the xanthone core. pandawainstitute.comgayprideband.com Studies on a range of hydroxyxanthones against the HepG2 human liver carcinoma cell line revealed that the substitution pattern significantly influences anticancer activity. pandawainstitute.com For example, 1,3,6,8-tetrahydroxyxanthone was found to be a highly active anticancer agent with an IC50 value of 9.18 μM against HepG2 cells. pandawainstitute.com Another study highlighted that 1,2-dihydroxyxanthone and 3,4-dihydroxyxanthone (B1238006) were significantly more active against the UACC-62 melanoma cell line compared to MCF-7 and TK-10 cell lines. gayprideband.com

The table below summarizes the cytotoxic activity of various xanthone derivatives against different cancer cell lines.

CompoundCell LineIC50 (µM)
1,3,6,8-tetrahydroxyxanthoneHepG29.18
3,4-dihydroxyxanthoneUACC-6212.2
3,4-dimethoxyxanthoneUACC-6242.1
3-hydroxy-4-methoxyxanthoneUACC-62178.5

Induction of Apoptosis through Caspase Pathway Activation

Apoptosis, or programmed cell death, is a crucial process for normal development and tissue homeostasis, and its deregulation is a hallmark of cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. The caspase family of proteases plays a central role in executing the apoptotic program. nih.govnih.gov

Research on 4-hydroxynonenal (B163490) (HNE), a product of lipid peroxidation, has demonstrated its ability to induce apoptosis in a leukemic cell line (CEM-C7) in a dose- and time-dependent manner. nih.gov This process was shown to involve the activation of a caspase cascade, specifically involving caspase-2, caspase-3, and caspase-8. nih.gov Further studies on HNE in human colorectal carcinoma (RKO) cells also confirmed the induction of apoptosis through a mitochondrion-dependent pathway involving cytochrome c release and the activation of caspases-2, -3, and -9. nih.gov Pretreatment with a caspase-3 inhibitor or a broad-spectrum caspase inhibitor was able to block the apoptotic process. nih.gov

While the direct effect of this compound on caspase activation is not detailed in the provided results, the pro-apoptotic activity of related compounds suggests this as a potential mechanism of action. For example, 1,7-dihydroxy-3,4-dimethoxyxanthone has been identified as a potent inducer of apoptosis. nih.gov Similarly, another chalcone (B49325) derivative was found to strongly induce apoptosis by disrupting the mitochondrial membrane potential. nih.gov

Inhibition of Cancer Cell Proliferation

The uncontrolled proliferation of cells is a fundamental characteristic of cancer. A number of natural and synthetic compounds have been investigated for their ability to inhibit the proliferation of cancer cells. nih.gov

Studies have shown that 1,7-dihydroxy-3,4-dimethoxyxanthone inhibits the proliferation of multidrug-resistant A549/Taxol non-small cell lung carcinoma cells in a time- and concentration-dependent manner. nih.gov This inhibition was associated with cell cycle arrest. nih.gov Similarly, other chalcones and flavonoids have demonstrated antiproliferative activity against various cancer cell lines. nih.gov For example, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) was found to inhibit the proliferation of six different human cancer cell lines in a dose-dependent manner. The anti-proliferative activity was quantified by determining the EC50 value, which is the concentration that inhibits 50% of colony formation.

The table below shows the IC50 values for the cytotoxic effects of DMC on several human cancer cell lines.

Cell LineIC50 (µM)
SMMC-772132.3 ± 1.13
889837.2 ± 2.15
HeLa37.7 ± 1.64
GBC-SD81.3 ± 2.75
SPC-A-184.6 ± 4.36
95-D84.8 ± 4.71

Interference with Specific Signaling Pathways (e.g., PI3K/Akt/mTOR for related xanthones)

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of the cell cycle, influencing cellular quiescence, proliferation, and survival. nih.gov Its dysregulation is frequently implicated in various pathologies, including cancer, making it a key target for therapeutic development. nih.govnih.gov

While specific studies on this compound's interaction with the PI3K/Akt/mTOR pathway are not extensively documented, research on related xanthone compounds has demonstrated significant modulatory effects. For instance, bannaxanthone D, garcinone E, and bannanxanthone E, isolated from Garcinia mckeaniana, have been shown to exert anti-proliferative effects in triple-negative breast cancer cells by down-regulating the total and phosphorylated forms of PI3K, Akt, and mTOR. scinito.aimdpi.com This interference leads to cell cycle arrest at the G2/M phase and induces apoptosis, highlighting the potential of the xanthone scaffold as a source for anticancer agents that target this pathway. scinito.aimdpi.com The aberrant activation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, and its inhibition is a validated strategy for cancer treatment. nih.govnih.gov

Table 1: Activity of Related Xanthones on the PI3K/Akt/mTOR Pathway

Compound Source Cell Line Effect
Bannaxanthone D Garcinia mckeaniana MDA-MB-231 Down-regulation of PI3K, Akt, and mTOR scinito.aimdpi.com
Garcinone E Garcinia mckeaniana MDA-MB-231, MDA-MB-468 Cell cycle arrest at G2/M, apoptosis induction scinito.aimdpi.com

Antimicrobial (Antibacterial, Antifungal, Antiviral) Activities and Molecular Targets

Xanthones, as a chemical class, are recognized for their broad-spectrum antimicrobial properties, which encompass antibacterial, antifungal, and antiviral activities. researchgate.netnih.govnih.govnih.gov This diverse bioactivity stems from their unique tricyclic structure, which can be modified with various functional groups, influencing their interactions with microbial targets. researchgate.net

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (e.g., E. coli, S. aureus, MRSA)

The structural features of xanthones, such as the presence and position of hydroxyl and methoxy groups, play a crucial role in their antibacterial efficacy. nih.gov For instance, studies on various oxygenated xanthones indicate that their lipophilicity can influence their ability to penetrate bacterial membranes. nih.gov The presence of an outer membrane in Gram-negative bacteria like Escherichia coli often makes them less susceptible to certain antibacterial agents compared to Gram-positive bacteria such as S. aureus. scinito.ai However, some xanthones have shown activity against both types. Garcinone E, for example, displayed MICs of 12.5 µg/mL against S. aureus and 25 µg/mL against E. coli. nih.gov

Table 2: Antibacterial Activity of Selected Related Xanthones

Xanthone Source Organism Target Bacteria MIC (µg/mL)
Calozeloxanthone Calophyllum moonii, C. lankensis MRSA 8.3
Garcinone E Garcinia mangostana S. aureus 12.5 nih.gov
Garcinone E Garcinia mangostana E. coli 25 nih.gov
Garciniacowone Garcinia cowa MRSA 2 nih.gov

Antifungal Properties and Effects on Ergosterol (B1671047) Biosynthesis

The antifungal potential of xanthones is a significant area of investigation, with some derivatives showing potent activity against pathogenic fungi. malariaworld.orgnih.gov A primary mechanism for this antifungal action is the inhibition of ergosterol biosynthesis. malariaworld.org Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to cell death. malariaworld.orgnih.gov

While the specific effects of this compound on ergosterol are not detailed, studies on other xanthones provide insight. For example, 1,2-dihydroxyxanthone was identified as a particularly active compound against a range of fungal strains, and its mechanism was linked to a reduction in the amount of detectable ergosterol. malariaworld.org This suggests that the xanthone structure is a viable scaffold for developing new antifungal agents that target the integrity of the fungal cell membrane. nih.gov

Anti-Plasmodial Activity in In Vitro Models

Malaria remains a significant global health issue, and the search for new antimalarial compounds is critical. nih.gov Xanthones have emerged as a promising class of molecules with demonstrated anti-plasmodial activity in various in-vitro models. nih.govmalariaworld.org

Although specific data for this compound is lacking in the provided search results, numerous other xanthones have been evaluated. For example, 3,3′,4-tri-O-methylellagic acid, an ellagic acid derivative with a core structure related to xanthones, showed potent activity against the multidrug-resistant Dd2 strain of Plasmodium falciparum with an IC50 value of 0.63 µg/mL. nih.gov The anti-plasmodial action of some xanthones is believed to involve the inhibition of heme polymerization, a critical detoxification process for the parasite. malariaworld.org

Table 3: In Vitro Anti-Plasmodial Activity of Selected Related Compounds

Compound Source/Type P. falciparum Strain(s) IC50
3,3′,4-tri-O-methylellagic acid Dacryodes edulis Dd2 (multidrug-resistant) 0.63 µg/mL nih.gov
2-formyl-3-hydroxy-9,10-anthraquinone Rennellia elliptica 3D7 (chloroquine-sensitive) 0.63 µM
3-hydroxy-2-methyl-9,10-anthraquinone Rennellia elliptica 3D7 (chloroquine-sensitive) 0.34 µM

Mechanisms of Microbial Cell Membrane Disruption and Enzyme Inhibition

The antimicrobial effects of xanthones are often attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes. upm.edu.myfrontiersin.org The lipophilic nature of many xanthones facilitates their interaction with and insertion into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and loss of cellular integrity. nih.gov For example, α-mangostin has been shown to have a rapid bactericidal action by disrupting the cytoplasmic membranes of bacteria. nih.gov

Furthermore, xanthones can inhibit key microbial enzymes. Molecular docking studies have suggested that some xanthones, such as biscaloxanthone, can act as inhibitors of topoisomerase enzymes like DNA gyrase and topoisomerase IV. upm.edu.mynih.gov These enzymes are crucial for DNA replication, and their inhibition effectively halts bacterial proliferation. upm.edu.my Another proposed mechanism involves the inhibition of enzymes in the glutathione (B108866) redox system in parasites like Plasmodium falciparum, leading to a fatal buildup of oxidative stress. biosynth.com

Enzyme Modulation and Inhibition Studies

The ability of xanthones to modulate the activity of various enzymes is central to their diverse pharmacological effects. researchgate.net Beyond the antimicrobial enzyme targets mentioned previously, xanthones have been investigated for their inhibitory effects on enzymes relevant to other human diseases. researchgate.netnih.gov

General studies indicate that the xanthone scaffold can interact with a variety of protein receptors and enzymes. researchgate.net For example, some natural xanthones have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in managing diabetes. researchgate.net Other research has pointed to the inhibition of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) by triketone-type inhibitors, which share some structural features with xanthones, highlighting the potential for this class of compounds to interact with metalloenzymes. While direct enzyme inhibition studies on this compound are not specified in the provided results, its antioxidant properties suggest an inherent capacity to modulate enzymes involved in oxidative stress pathways.

Alpha-Glucosidase Enzyme Inhibition

Alpha-glucosidase inhibitors play a crucial role in managing type 2 diabetes by delaying carbohydrate digestion and subsequently reducing postprandial blood glucose levels. nih.govnih.gov These therapeutic agents work by competitively inhibiting enzymes in the small intestine responsible for breaking down complex carbohydrates into absorbable simple sugars. nih.gov While specific inhibitory data for this compound against alpha-glucosidase is still emerging, the broader class of xanthones and other polyphenolic compounds have shown promise in this area. For instance, compounds like iriflophenone-3-C-β-d-glucoside and ganoderol B have demonstrated potent α-glucosidase inhibitory activity. chemfaces.com The investigation into this compound's efficacy as an alpha-glucosidase inhibitor is an active area of research, driven by the need for new and effective antidiabetic agents with potentially fewer side effects than currently approved drugs like acarbose (B1664774) and miglitol. nih.govnih.gov

Xanthine Oxidase (XO) Inhibitory Activity

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. frontiersin.orgnih.govmdpi.com Overactivity of this enzyme can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout. frontiersin.orgmdpi.com Consequently, inhibiting XO is a key strategy for treating hyperuricemia. frontiersin.orgnih.gov Research has shown that various phenolic compounds can inhibit XO activity to varying degrees. frontiersin.org While direct IC50 values for this compound are not extensively detailed in the provided context, the general class of polyphenols has been shown to interact with the molybdenum active site of the XO enzyme. frontiersin.org

Table 1: Xanthine Oxidase Inhibitory Activity of Selected Compounds

CompoundSubstrateIC50 (µg/mL)IC50 (mM)Inhibition Type
LimoneneHypoxanthine37.690.28-
LimoneneXanthine48.040.35-
3-CareneHypoxanthine110.340.81-
Allopurinol (B61711)Hypoxanthine--Competitive
Acacetin (B1665396)Xanthine-0.00058Mixed-type

This table presents a selection of compounds and their inhibitory activities against xanthine oxidase for comparative purposes. The specific inhibitory kinetics of this compound are a subject for further investigation.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease, as it helps to maintain acetylcholine levels in the brain. nih.govscispace.com Xanthone derivatives have been designed and synthesized as multifunctional ligands with the potential to treat Alzheimer's disease, exhibiting inhibitory activity against AChE. nih.govresearchgate.net Some of these derivatives have shown potent inhibition, with IC50 values comparable to the drug tacrine. nih.govresearchgate.net For example, the natural alkaloid boldine (B1667363) has been shown to inhibit both AChE and BuChE, with IC50 values of 372 µmol/l and 321 µmol/l, respectively. nih.gov The potential of this compound as a cholinesterase inhibitor is an area of significant interest in the development of new therapies for neurodegenerative diseases.

Table 2: Cholinesterase Inhibitory Activity of Selected Compounds

CompoundEnzymeIC50 (µM)
Compound 2a (Xanthone derivative)AChE0.328 ± 0.001
BoldineAChE372
BoldineBuChE321

This table highlights the inhibitory potential of related compounds against cholinesterases. The specific IC50 value of this compound is a subject for further detailed studies.

Investigations into Binding Modes and Inhibitory Kinetics

Understanding the binding modes and inhibitory kinetics of compounds is essential for drug design and development. nih.gov Molecular docking and kinetic studies have revealed that some xanthone derivatives can target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govresearchgate.net This dual-binding mechanism can lead to more effective inhibition. The kinetics of inhibition can vary, with compounds exhibiting competitive, non-competitive, or mixed-type inhibition. nih.govmdpi.com For instance, allopurinol displays competitive inhibition of xanthine oxidase, while the flavonoid acacetin shows mixed-type inhibition. nih.govmdpi.com Further computational and in-vitro studies are needed to determine the precise binding interactions and inhibitory kinetics of this compound with its target enzymes.

Neurobiological Interactions and Potential Neuroprotective Roles

The multifaceted nature of neurodegenerative diseases like Parkinson's and Alzheimer's necessitates the development of therapies that can address multiple pathological factors. nih.govnih.gov

Interactions with Targets Relevant to Neurodegenerative Disorders (e.g., AKT1, FOS, APP in Parkinson's disease)

Research suggests that failure of the Akt signaling pathway, which is crucial for neuron survival, is a common feature in Parkinson's disease. nih.gov Therefore, small molecules that can activate Akt are being investigated as potential treatments. nih.gov Additionally, oxidative stress plays a significant role in the pathogenesis of neurodegenerative disorders, with increased levels of markers like 4-hydroxynonenal (HNE) found in the brains of patients with Alzheimer's and Parkinson's disease. nih.gov The potential of this compound to interact with key proteins like AKT1, FOS, and the amyloid precursor protein (APP) could offer neuroprotective benefits. Its antioxidant properties may help mitigate the oxidative damage that contributes to neuronal death in these conditions. biosynth.com

Multi-Target Strategies for Alzheimer's Disease (e.g., metal chelating, antioxidant effects)

A promising approach for treating Alzheimer's disease involves multi-target-directed ligands that can simultaneously address several pathological factors, including oxidative stress, metal ion dysregulation, and acetylcholinesterase activity. nih.govnih.govresearchgate.net Xanthone derivatives have been explored for this purpose, demonstrating good metal-chelating properties and potent antioxidant activity, sometimes exceeding that of vitamin C. nih.govresearchgate.net The ability to chelate metal ions like copper can be beneficial, as these metals can contribute to the aggregation of amyloid-beta peptides and the production of reactive oxygen species. scispace.com The inherent antioxidant nature of this compound, coupled with potential metal-chelating capabilities, positions it as a candidate for further investigation within these multi-target therapeutic strategies for Alzheimer's disease. biosynth.com

Cardiovascular System Modulation

The modulation of the cardiovascular system by xanthone compounds, particularly their metabolites, has been a subject of scientific inquiry. Research has focused on their ability to relax blood vessels, a key factor in regulating blood pressure and flow.

Vasorelaxant Effects of Xanthone Metabolites

Certain metabolites of xanthones have demonstrated significant vasorelaxant properties. One such metabolite, 1,5-dihydroxy-2,3-dimethoxy-xanthone, has been shown to induce a concentration-dependent relaxation in rat coronary artery rings that were pre-contracted with 5-hydroxytryptamine. nih.gov The potency of this vasorelaxant effect is notable, with an EC50 value of 4.40 +/- 1.08 microM. nih.gov

A key finding is that the vasorelaxant effect of this metabolite appears to be independent of the endothelium, the inner lining of blood vessels. nih.gov This was confirmed by studies where the removal of the endothelium did not alter the vasodilatory potency of the compound. nih.gov Furthermore, the use of inhibitors for nitric oxide synthase and soluble guanylate cyclase, key components of endothelium-dependent relaxation, did not affect the vasorelaxant activity, further supporting an endothelium-independent mechanism. nih.gov

Table 1: Vasorelaxant Effect of 1,5-dihydroxy-2,3-dimethoxy-xanthone on Rat Coronary Artery

Parameter Value
Test Compound 1,5-dihydroxy-2,3-dimethoxy-xanthone
Tissue Rat coronary artery rings
Pre-contraction Agent 1 microM 5-hydroxytryptamine
EC50 4.40 +/- 1.08 microM
Endothelium-Dependence Independent

Mechanisms Involving Ion Channel Modulation (e.g., Potassium Channels, Ca2+ Channels)

The vasorelaxant action of xanthone metabolites is intricately linked to the modulation of ion channels within the vascular smooth muscle cells.

Potassium Channels:

Investigations into the mechanism have revealed the involvement of potassium (K+) channels. The vasorelaxant effect of 1,5-dihydroxy-2,3-dimethoxy-xanthone was inhibited by the general potassium channel blocker tetraethylammonium (B1195904) (TEA) and more specifically by 4-aminopyridine (B3432731) (4-AP), a blocker of voltage-gated potassium (Kv) channels. nih.gov However, blockers of other types of potassium channels, such as large-conductance calcium-activated potassium channels (iberiotoxin), inward-rectifier potassium channels (barium chloride), and ATP-sensitive potassium channels (glibenclamide), did not inhibit the vasorelaxant effect. nih.gov This suggests a specific action on Kv channels.

Calcium Channels:

In addition to potassium channel modulation, the regulation of calcium (Ca2+) influx is a critical component of the vasorelaxant mechanism. Studies have shown that 1,5-dihydroxy-2,3-dimethoxy-xanthone can significantly inhibit the vasoconstriction induced by calcium chloride in artery rings primed with either 5-hydroxytryptamine or a high concentration of potassium chloride. nih.gov In preparations primed with 5-hydroxytryptamine, the compound inhibited CaCl2-induced vasoconstriction by 89.9% in intact endothelium rings and 83.3% in endothelium-denuded rings. nih.gov In potassium chloride-primed, endothelium-denuded rings, the inhibition was 34%. nih.gov These findings suggest that the metabolite partially inhibits Ca2+ influx through L-type voltage-operated Ca2+ channels. nih.gov

Table 2: Effect of Ion Channel Blockers on the Vasorelaxant Effect of 1,5-dihydroxy-2,3-dimethoxy-xanthone

Blocker Target Channel Concentration Effect on Vasorelaxation
Tetraethylammonium (TEA) Potassium Channels (General) 10 mM Inhibition
4-Aminopyridine (4-AP) Voltage-gated K+ (Kv) Channels 1 mM Inhibition
Iberiotoxin Large-conductance Ca2+-activated K+ Channels 100 nM No Inhibition
Barium Chloride Inward-rectifier K+ Channels 100 microM No Inhibition
Glibenclamide ATP-sensitive K+ Channels 10 microM No Inhibition

Structure Activity Relationships Sar and Computational Chemistry of 4 Hydroxy 2,3 Dimethoxyxanthone and Its Analogs

Influence of Tricyclic Xanthone (B1684191) Scaffold on Biological Activities

The foundational structure of 4-Hydroxy-2,3-dimethoxyxanthone is the tricyclic system known as a xanthone, or more formally, 9H-xanthen-9-one. This dibenzo-γ-pyrone framework is recognized in medicinal chemistry as a "privileged structure". benthamdirect.comnih.govnih.gov The term "privileged" indicates that this scaffold is capable of binding to multiple, diverse biological targets, making it a versatile template for drug discovery. nih.govmdpi.com

The inherent biological activities of xanthone derivatives are fundamentally associated with this rigid tricyclic core. nih.gov This scaffold has been linked to a vast array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral activities. nih.govnih.govucsf.edu The planarity and aromaticity of the xanthone nucleus allow it to participate in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids, which is a key determinant of its broad bioactivity. nih.govacs.org For instance, the flat aromatic structure can intercalate into DNA or fit into the active sites of enzymes. The ability of this core structure to interact with numerous protein receptors, such as protein kinases, cyclooxygenases, and topoisomerases, underpins its wide-ranging biological potential. nih.gov

The versatility of the xanthone scaffold is further enhanced by its amenability to chemical modification at various positions (C1 to C8), allowing for the fine-tuning of its biological profile. benthamdirect.com These modifications, which include the addition of hydroxyl and methoxy (B1213986) groups as seen in this compound, modulate the electronic and steric properties of the molecule, thereby altering its interaction with specific biological targets. nih.gov

Impact of Hydroxyl and Methoxy Substitutions on Biological Efficacy

The biological efficacy of a xanthone derivative is not solely determined by its tricyclic core but is significantly modulated by the type, number, and position of its substituents. nih.govnih.gov In this compound, the hydroxyl (-OH) and methoxy (-OCH₃) groups play a pivotal role in defining its specific biological activities.

Hydroxyl groups are crucial as they can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the amino acid residues in the active sites of target proteins. nih.gov For example, a quantitative structure-activity relationship (QSAR) study on xanthone derivatives targeting DNA topoisomerase IIα identified the hydroxyl group count as a significant descriptor correlated with anticancer activity. nih.gov The position of the hydroxyl group is also critical. Studies on xanthone derivatives for the potential treatment of Alzheimer's disease showed that a hydroxyl group at the C1 position, combined with other substitutions, contributed to high acetylcholinesterase (AChE) inhibitory activity. nih.gov

Methoxy groups, while unable to donate hydrogen bonds, can act as hydrogen bond acceptors and contribute to the molecule's lipophilicity. The substitution pattern of methoxy groups influences the molecule's ability to cross biological membranes and its metabolic stability. In a study of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the 2-hydroxy-3-methoxy substitution pattern was part of a scaffold that displayed potent and selective inhibition of the 12-lipoxygenase enzyme. nih.gov This highlights the importance of the specific arrangement of hydroxyl and methoxy groups for potent and selective biological activity.

The interplay between hydroxyl and methoxy groups, as seen in this compound, can create a unique electronic and steric environment that dictates the molecule's binding affinity and specificity for its biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that are crucial for biological efficacy.

Several QSAR studies have been performed on xanthone derivatives to explore their potential as anticancer agents, enzyme inhibitors, and other therapeutic agents. nih.govresearchgate.netnih.gov These studies typically use physicochemical descriptors, such as electronic properties (e.g., atomic charges), steric properties (e.g., molecular shape), and lipophilicity (e.g., LogP), to build a predictive model. nih.govinnovareacademics.in For instance, a QSAR model for the anticancer activity of xanthones against HeLa cells identified dielectric energy, hydroxyl group count, LogP, a shape index, and solvent-accessible surface area as key descriptors. nih.gov

Table 1: Key Descriptors Identified in QSAR Studies of Xanthone Derivatives
Descriptor TypeSpecific DescriptorAssociated Biological ActivityReference
ElectronicNet Atomic Charges (e.g., qC1, qC5)Anticancer innovareacademics.in
ElectronicDielectric EnergyAnticancer (Topoisomerase IIα inhibition) nih.gov
Steric/TopologicalShape Index (Order 3)Anticancer (Topoisomerase IIα inhibition) nih.gov
LipophilicityLogPAnticancer (Topoisomerase IIα inhibition) nih.gov
Structural FeatureHydroxyl Group CountAnticancer (Topoisomerase IIα inhibition) nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the 3D steric and electrostatic fields of a set of aligned molecules with their biological activities. nih.govresearchgate.net The output of a CoMFA study is a 3D contour map that visualizes regions where modifications to the molecular structure are likely to increase or decrease activity.

In studies of xanthone derivatives as α-glucosidase inhibitors, CoMFA models have been developed to understand the structural requirements for potent inhibition. researchgate.net These models typically yield statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), which indicate the predictive power and robustness of the model. For a series of xanthine (B1682287) oxidase inhibitors, a CoMFA model gave a q² of 0.652, suggesting good predictive ability. researchgate.net The contour maps generated from such analyses can guide the rational design of new, more potent inhibitors by highlighting areas where, for example, bulky groups are favored (steric field) or where positive or negative charges would be beneficial (electrostatic field). researchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govresearchgate.net This provides a more detailed picture of the intermolecular interactions that are important for biological activity.

CoMSIA studies on xanthone derivatives have complemented CoMFA analyses by providing additional insights. For the aforementioned xanthine oxidase inhibitors, the CoMSIA model yielded a q² of 0.682. researchgate.net For α-glucosidase inhibitors, a CoMSIA model for 42 xanthone derivatives produced a q² of 0.610. researchgate.net The resulting contour maps from CoMSIA can pinpoint specific regions where hydrophobic character, hydrogen bond donating, or hydrogen bond accepting features on the ligand would enhance binding affinity to the receptor. researchgate.net

Table 2: Example Statistical Parameters from CoMFA and CoMSIA Studies on Heterocyclic Compounds
Compound ClassTargetMethodq² (Cross-validated r²)r² (Non-cross-validated r²)Reference
Xanthonesα-GlucosidaseCoMFA0.5800.949 researchgate.net
Xanthonesα-GlucosidaseCoMSIA0.6100.949 researchgate.net
Ionone-based chalconesAndrogen Receptor (Anticancer)CoMFA0.5270.636 nih.gov
Ionone-based chalconesAndrogen Receptor (Anticancer)CoMSIA0.5500.671 nih.gov
MercaptobenzenesulfonamidesHIV-1 IntegraseCoMSIA0.7190.932 nih.gov

Molecular Docking Simulations to Elucidate Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. mdpi.com This method is widely used to understand the molecular basis of a drug's mechanism of action by visualizing the specific interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's active site. nih.gov

For xanthone derivatives, molecular docking has been employed to investigate their interactions with a variety of biological targets. For instance, docking studies of 3-O-substituted xanthones into the active site of acetylcholinesterase (AChE) revealed extensive π–π stacking interactions with tryptophan and tyrosine residues, which are crucial for their inhibitory activity. nih.gov In another study, a chloro-substituted hydroxyxanthone was docked into the protein tyrosine kinase receptor, where it formed hydrogen bonds with key amino acid residues like Asp810 and Cys809, providing a rationale for its observed anticancer activity. ichem.md

Docking simulations of xanthone derivatives with potential anticancer properties have also been performed on targets like telomerase and cyclooxygenase-2 (COX-2). nih.gov These studies help to predict the binding affinity (often expressed as a docking score or binding energy) and to identify the key amino acids involved in the interaction, guiding further optimization of the lead compounds. snv63.ruresearchgate.net

Computational Prediction of Biological Activities and ADME Properties

For xanthone derivatives, in silico tools are used to predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity. nih.govresearchgate.net For example, in a study of xanthones designed for Alzheimer's disease, computational models predicted that the synthesized compounds would be able to cross the blood-brain barrier, a prerequisite for activity against a central nervous system target. nih.gov Similarly, ADMET (ADME and Toxicity) predictions for xanthone derivatives designed as anticancer agents have been used to filter out compounds with potentially unfavorable pharmacokinetic profiles or high toxicity early in the discovery process. nih.gov These predictive models, often based on a compound's structural and physicochemical properties, help to prioritize which newly designed molecules should be synthesized and tested, thereby making the drug discovery process more efficient. researchgate.netnih.gov

Advanced Analytical Methodologies for 4 Hydroxy 2,3 Dimethoxyxanthone Research

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of xanthones, including 4-Hydroxy-2,3-dimethoxyxanthone. mdpi.comnih.gov It is widely used for separating the compound from complex mixtures, such as plant extracts, and for its precise quantification. nih.gov

A typical HPLC method for analyzing this and other xanthones employs a reversed-phase C18 column. nih.govnih.govoup.com The separation is achieved using a mobile phase, often consisting of a gradient mixture of an aqueous solvent (like water with 0.1% formic acid or acetic acid) and an organic solvent (such as methanol (B129727) or acetonitrile). mdpi.comnih.gov This gradient elution allows for the effective separation of various xanthones with different polarities. For instance, a 30-minute gradient of 65-90% methanol in 0.1% formic acid has been used successfully for separating numerous xanthone (B1684191) derivatives. nih.gov Detection is commonly performed using a UV detector, with wavelengths around 254 nm, 281 nm, or 320 nm being effective for the xanthone chromophore. mdpi.comnih.gov A Diode-Array Detector (DAD) can also be utilized to obtain the full UV spectrum of the peak, aiding in peak identification and purity assessment. oup.com

For quantitative analysis, a calibration curve is constructed by running a series of known concentrations of a pure standard of the compound. The peak area from the chromatogram is plotted against the concentration, which should yield a linear relationship (typically with a correlation coefficient, r², greater than 0.99) over a specific concentration range. oup.comtandfonline.com This allows for the accurate determination of the concentration of this compound in unknown samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to determine the precise connectivity of atoms. biocrick.comresearchgate.net

¹H NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the two benzene (B151609) rings, the protons of the two methoxy (B1213986) groups, and the proton of the hydroxyl group.

¹³C NMR reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display 15 distinct carbon signals, including those for the carbonyl group, the aromatic carbons, and the methoxy carbons. spectrabase.com

2D NMR techniques are essential for assembling the molecular structure:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edusdsu.edu It allows for the definitive assignment of which protons are bonded to which carbons, for example, linking the methoxy proton signals to their corresponding carbon signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). youtube.com It is crucial for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the methoxy protons to the aromatic carbon at position 2 or 3, confirming the location of these groups. It also helps to connect the different rings of the xanthone core. researchgate.netphcogj.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, even if they are not directly connected through bonds. It can be used to confirm the relative positions of substituents on the aromatic rings.

The collective data from these NMR experiments allows for the complete and unambiguous assignment of the structure of this compound. biocrick.com

Below are tables with typical predicted NMR data for this compound. Actual values may vary slightly based on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data

Position Chemical Shift (ppm) Multiplicity
H-1 ~6.5-6.7 s
H-5 ~7.5-7.7 dd
H-6 ~7.2-7.4 t
H-7 ~7.3-7.5 t
H-8 ~8.1-8.3 dd
2-OCH₃ ~3.9-4.1 s
3-OCH₃ ~3.9-4.1 s

Table 2: Predicted ¹³C NMR Data

Position Chemical Shift (ppm)
C-1 ~95-100
C-2 ~155-160
C-3 ~140-145
C-4 ~145-150
C-4a ~110-115
C-5 ~123-128
C-6 ~120-125
C-7 ~133-138
C-8 ~117-122
C-8a ~155-160
C-9 (C=O) ~180-185
C-9a ~145-150
C-10a ~120-125
2-OCH₃ ~60-65

Mass Spectrometry (MS) Techniques (EI-MS, HREI-MS, GCMS) for Compound Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. biocrick.com

EI-MS (Electron Ionization Mass Spectrometry): In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₅H₁₂O₅, MW: 272.26 g/mol ). spectrabase.combiosynth.com The spectrum also displays a series of fragment ions. The fragmentation pattern is characteristic of the xanthone core and its substituents, often involving the loss of small molecules like CO, CHO, and methyl radicals (•CH₃) from the methoxy groups. This pattern provides valuable structural information.

HREI-MS (High-Resolution Electron Ionization Mass Spectrometry): HREI-MS measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the exact elemental formula of the molecular ion and its fragments. biocrick.com For this compound, HREI-MS can confirm the molecular formula as C₁₅H₁₂O₅ by matching the experimentally measured mass to the calculated exact mass (272.0685 g/mol ). spectrabase.com

GC-MS (Gas Chromatography-Mass Spectrometry): While less common than LC-MS for non-volatile compounds like xanthones, GC-MS can be used if the compound is first derivatized to increase its volatility (e.g., by silylating the hydroxyl group). chemicalforums.com The gas chromatograph separates the components of a mixture before they enter the mass spectrometer for detection and identification.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Spectroscopic methods like IR and UV-Vis provide complementary information about the functional groups and electronic structure of this compound.

UV-Vis Spectroscopy: The xanthone nucleus is a large, conjugated system (a chromophore) that absorbs ultraviolet and visible light. The UV-Vis spectrum of this compound exhibits characteristic absorption bands. Typically, xanthones show two or three major absorption bands. For this compound, one would expect bands around 240-260 nm, 310-330 nm, and possibly a shoulder or a weaker band at higher wavelengths, which are characteristic of the π → π* transitions within the dibenzo-γ-pyrone system. researchgate.net

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption peaks (in cm⁻¹) corresponding to its functional groups:

~3400-3200 cm⁻¹: A broad peak due to the O-H stretching vibration of the hydroxyl group.

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.

~2950-2850 cm⁻¹: C-H stretching vibrations of the methoxy groups.

~1650-1610 cm⁻¹: A strong absorption from the C=O (ketone) stretching vibration, conjugated with the aromatic system.

~1600-1450 cm⁻¹: Several peaks corresponding to the C=C stretching vibrations within the aromatic rings.

~1280-1000 cm⁻¹: Strong C-O stretching vibrations for the aryl ether and phenol (B47542) groups.

Method Validation Procedures for Quantitative Analysis of Xanthones

To ensure that an analytical method for quantifying this compound is reliable, accurate, and reproducible, it must be validated. nih.gov Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). oup.comnih.gov Key validation parameters include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or other compounds in a plant extract. This is often demonstrated by showing that the analyte peak is well-resolved from other peaks and by assessing peak purity using a DAD. oup.com

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. Linearity is confirmed if the correlation coefficient (r²) of the calibration curve is ≥ 0.99. nih.govnih.gov

Accuracy: The closeness of the test results to the true value. It is typically determined by performing recovery studies, where a known amount of the standard is added to a sample and the percentage recovered is calculated. Recoveries are often expected to be within 98-102%. oup.com

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval on the same day. oup.com

Intermediate Precision (Inter-day precision): Assesses precision on different days, with different analysts, or on different equipment. Precision is expressed as the Relative Standard Deviation (RSD), which should typically be less than 2%. oup.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. tandfonline.com

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. tandfonline.comnih.gov

A fully validated HPLC method ensures that the quantification of this compound is consistently reliable for research and quality control purposes.

Future Research Directions and Translational Potential of 4 Hydroxy 2,3 Dimethoxyxanthone

Unexplored Biological Activities and Novel Pharmacological Targets

While the foundational anti-inflammatory, anticancer, and neuroprotective effects of 4-Hydroxy-2,3-dimethoxyxanthone are recognized, a vast landscape of its potential biological activities remains to be charted. biosynth.com Future investigations are anticipated to venture into its effects on a wider array of cellular processes and disease models. The structural similarities to other bioactive xanthones suggest that it could modulate various signaling pathways and molecular targets that are currently uninvestigated for this specific compound.

The exploration of novel pharmacological targets is a key area for future research. While its antioxidant properties are a known mechanism, its interaction with specific enzymes, receptors, and transcription factors is not well understood. For instance, the broader class of xanthone (B1684191) derivatives has been shown to interact with targets like protein kinases and cyclooxygenase (COX) enzymes. This opens up the possibility that this compound could also exhibit inhibitory or modulatory effects on such targets, which are crucial in various pathologies.

Development of Potent and Selective Derivatives for Specific Biological Applications

The development of derivatives from the core structure of this compound holds significant promise for enhancing its therapeutic potential. Through targeted chemical modifications, it may be possible to create new molecules with improved potency, selectivity, and pharmacokinetic profiles. The synthesis of derivatives could focus on modifying the hydroxyl and methoxy (B1213986) groups on the xanthone scaffold to influence its binding affinity to specific biological targets.

For example, the synthesis of novel flavonoid derivatives has been shown to yield compounds with enhanced antifungal activity. nih.gov A similar approach could be applied to this compound to generate derivatives with potent and selective activities for specific applications, such as targeting drug-resistant cancer cells or specific inflammatory pathways. Structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of these new derivatives to optimize their biological effects. nih.gov

Integration of Omics Technologies to Elucidate Broader Biological Impacts

The application of "omics" technologies, including genomics, proteomics, and metabolomics, is poised to revolutionize our understanding of the biological impacts of this compound. These high-throughput approaches can provide a comprehensive, system-wide view of the molecular changes induced by the compound in cells and organisms. This will enable researchers to move beyond single-target-based assays and uncover the broader network of pathways affected by its activity.

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify novel biomarkers of the compound's efficacy and gain deeper insights into its mechanisms of action. This integrated approach will be crucial for building a holistic understanding of its therapeutic and potential off-target effects, which is a critical step in its journey towards clinical application.

Advanced In Vitro and In Vivo (Animal Model) Studies to Validate Mechanistic Hypotheses

To translate the initial promising findings into tangible therapeutic strategies, rigorous validation through advanced in vitro and in vivo studies is essential. While preliminary studies have pointed towards its potential, more sophisticated experimental models are needed to confirm the mechanistic hypotheses.

Advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, can provide a more physiologically relevant environment to study the compound's effects on complex cellular interactions. Following this, well-designed in vivo studies using animal models of various diseases will be critical to evaluate its efficacy, and pharmacokinetic properties in a whole-organism context. These studies will be vital for establishing a solid foundation for its potential use in human clinical trials. For instance, in vivo studies have been crucial in demonstrating the anti-tumor and anti-angiogenic effects of other natural compounds. spectrabase.com

Role of this compound in Pre-clinical Drug Discovery Pipelines

This compound represents a promising candidate for inclusion in pre-clinical drug discovery pipelines. Its natural origin and initial safety profile make it an attractive starting point for the development of new drugs. The journey from a promising natural compound to a clinically approved drug is long and requires systematic evaluation.

In the pre-clinical phase, the compound would undergo extensive testing to determine its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicity profile. Computational tools can aid in predicting these properties and guiding further development. nih.gov The information gathered from these studies will be crucial for identifying the most promising therapeutic indications and for designing future clinical trials.

Synergistic Effects of this compound with Other Bioactive Compounds

An exciting avenue of future research is the investigation of the synergistic effects of this compound when combined with other bioactive compounds, including existing therapeutic drugs. The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising strategy in modern pharmacology.

For instance, natural products have been shown to enhance the efficacy of conventional chemotherapeutic agents against cancer cells. nih.gov Investigating the combination of this compound with standard cancer drugs could reveal synergistic interactions that lead to improved treatment outcomes and potentially lower required doses, thereby reducing side effects. Such studies could pave the way for novel combination therapies for a range of diseases.

Q & A

Basic: What are the established methods for synthesizing and characterizing 4-Hydroxy-2,3-dimethoxyxanthone?

Answer:
this compound is typically isolated from natural sources such as Hypericum spp. or Kielmeyera variabilis using chromatographic techniques (e.g., column chromatography with silica gel). Structural elucidation relies on NMR spectroscopy (1H, 13C, and 2D experiments like COSY and HMBC) to confirm substitution patterns and regiochemistry . High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is employed for purity assessment (>98%), while mass spectrometry (MS) confirms molecular weight (C₁₅H₁₂O₆, MW 288.25) .

Basic: How does the hydroxyl/methoxy substitution pattern influence its solubility and stability in experimental setups?

Answer:
The compound’s solubility is highly solvent-dependent due to its polar hydroxyl and methoxy groups. It is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO, acetone, or ethyl acetate. Stability studies recommend storage at -20°C under desiccation to prevent degradation via oxidation of phenolic groups. Methoxy substituents at positions 2 and 3 enhance steric protection of the hydroxyl group at position 4, improving stability compared to fully hydroxylated analogs .

Advanced: What experimental designs are optimal for evaluating the antimicrobial activity of this compound?

Answer:
Standard assays include:

  • Microbroth dilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). For this compound, MIC values range from 64 mg/L (EMRSA-16) to >512 mg/L, depending on bacterial strain and assay conditions .
  • Nitric oxide (NO) inhibition assays in BV2 microglial cells to assess anti-inflammatory potential (e.g., LPS-induced NO production inhibition at IC₅₀ ~10 µM) .
    Key controls: Include positive controls (e.g., silybin for hepatoprotection assays ) and solvent-only blanks to rule out DMSO cytotoxicity.

Advanced: How do structural modifications (e.g., methoxy vs. hydroxyl groups) impact its bioactivity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Hydroxyl groups at positions 4 and 7 (e.g., in 1,7-dihydroxy-2,3-dimethoxyxanthone) enhance anti-inflammatory activity by enabling hydrogen bonding with target enzymes like cyclooxygenase-2 (COX-2) .
  • Methoxy groups at positions 2 and 3 reduce cytotoxicity compared to fully hydroxylated analogs (e.g., 3,4-dihydroxyxanthone) while retaining antimicrobial activity .
  • Removal of the 4-hydroxy group (e.g., in 2,3-dimethoxyxanthone) abolishes anti-MRSA activity, underscoring its critical role .

Advanced: How should researchers resolve contradictions in reported MIC values across studies?

Answer:
Discrepancies in MIC data (e.g., 64 mg/L vs. >512 mg/L ) may arise from:

  • Strain variability : Differences in bacterial efflux pump expression or membrane permeability.
  • Assay conditions : Variations in solvent concentration (DMSO >1% can inhibit bacterial growth) or incubation time.
    Methodological recommendations :
  • Standardize inoculum density (CFU/mL) using McFarland standards.
  • Validate results with multiple strains and replicate experiments (n ≥ 3).
  • Cross-reference with structurally similar xanthones (e.g., kielcorin) to identify trends .

Advanced: What analytical techniques are critical for quantifying this compound in plant extracts?

Answer:

  • UHPLC-DAD-MS : Ultra-high-performance liquid chromatography with diode-array detection and MS provides quantification (LOD ~0.1 µg/mL) and co-eluting compound identification .
  • Quantitative NMR (qNMR) : Uses an internal standard (e.g., trimethylsilylpropionic acid) for absolute quantification, minimizing matrix interference .
  • Validation parameters : Include linearity (R² >0.99), recovery (90–110%), and precision (RSD <5%) per ICH guidelines .

Advanced: How does this compound compare to other xanthones in hepatoprotective assays?

Answer:
In tert-butylhydroperoxide (t-BHP)-induced hepatocyte injury models:

  • This compound shows moderate activity (EC₅₀ ~50 µM), outperforming 3,4-dihydroxy-2-methoxyxanthone but underperforming compared to silybin (EC₅₀ ~20 µM) .
  • Mechanism: Scavenges reactive oxygen species (ROS) and upregulates glutathione (GSH) synthesis via Nrf2 pathway activation .

Basic: What are the safety and handling protocols for this compound?

Answer:

  • Storage : Desiccate at -20°C in amber vials to prevent photodegradation.
  • Solubilization : Use DMSO (≤0.1% final concentration in cell assays) to avoid solvent toxicity.
  • Waste disposal : Neutralize with 10% NaOH and incinerate per EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2,3-dimethoxyxanthone
Reactant of Route 2
4-Hydroxy-2,3-dimethoxyxanthone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.